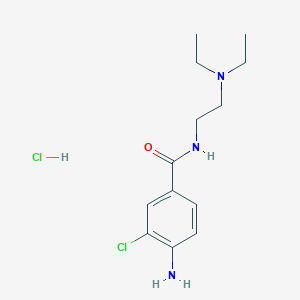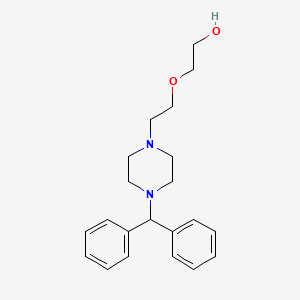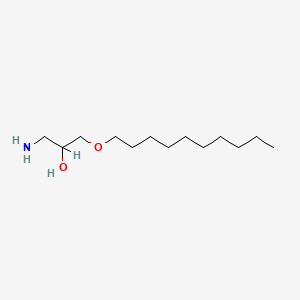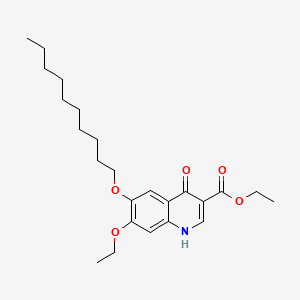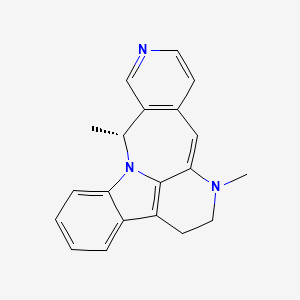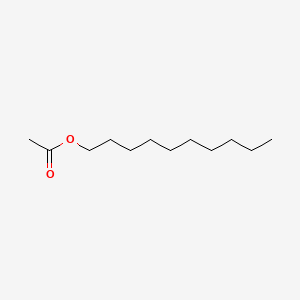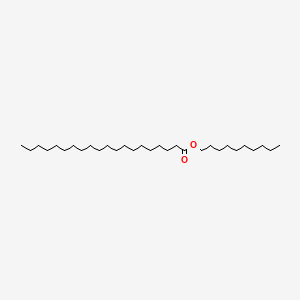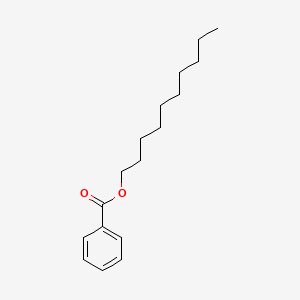
Fucosterol
概要
説明
Fucosterol is a sterol isolated from brown algae . It has been demonstrated to have various biological activities, including anti-cancer properties .
Synthesis Analysis
This compound has been synthesized from compounds organically before studying them . Two new secosteroids—compounds 3 and 4 —were obtained from this compound .Molecular Structure Analysis
This compound is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24 (28). The double bond at position 24 (28) adopts a Z-configuration .Chemical Reactions Analysis
This compound targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways .Physical And Chemical Properties Analysis
This compound is a stigmasterol bond isomer expressed by the empirical formula C29H48O . The this compound content in macroalgae ranges from 4 to 95% of the total phytosterol content .科学的研究の応用
Anticancer Activity
Fucosterol has shown potential as an anticancer agent, particularly in lung cancer. Mao et al. (2019) found that this compound inhibits the growth of lung cancer cell lines, induces apoptosis, and triggers G2/M cell cycle arrest. This was evident in the A549 and SK-LU-1 cancer cell lines, with this compound inducing profound anticancer effects compared to non-cancerous lung cell lines (Mao et al., 2019). Li et al. (2021) also support this compound's anti-cancer properties, highlighting its ability to suppress non-small cell lung cancer progression by targeting the GRB2 activated Raf/MEK/ERK signaling pathway (Li et al., 2021).
Neuropharmacological Action
The neuroprotective effects of this compound, particularly against neurodegenerative disorders, have been highlighted. Hannan et al. (2019) revealed that this compound targets various cellular pathways associated with neuronal survival and immune response, supporting its therapeutic application for neurodegenerative diseases (Hannan et al., 2019).
Antioxidant and Anti-Inflammatory Effects
This compound's antioxidant activity was demonstrated in a study by Sun et al. (2015), where it was found to protect against cobalt chloride-induced inflammation in keratinocytes by inhibiting the PI3K/Akt pathway (Sun et al., 2015). Jayawardena et al. (2020) found that this compound protects macrophages against particulate matter-induced inflammation, providing evidence of its potential use as a natural product secondary metabolite (Jayawardena et al., 2020).
Hepatoprotective Effects
The hepatoprotective properties of this compound were explored by Choi et al. (2015), who demonstrated its protective effects on tert-butyl hydroperoxide- and tacrine-induced HepG2 cell injury, suggesting potential applications in liver disease treatment (Choi et al., 2015). Mo et al. (2018) also found that this compound alleviates acute liver injury induced by Concanavalin A, pointing to its beneficial effects in treating liver diseases (Mo et al., 2018).
Antiadipogenic Effects
This compound's role in preventing adipogenesis was shown in a study by Song et al. (2017), where it was found to mediate both AMPK- and Wnt/β-catenin-signaling pathways, indicating its potential use in obesity treatment (Song et al., 2017).
作用機序
Isothis compound, also known as this compound or delta5-Avenasterol, is a natural, stigmastane-type sterol . It is mainly distributed in marine sponges . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on Isothis compound.
Target of Action
Sterols, including isothis compound, are known to be vital structural components of biological membranes . They play a crucial role in maintaining cell viability, embryogenesis, pattern formation, cell division, chloroplast biogenesis, and modulation of activity and distribution of membrane-bound proteins such as enzymes and receptors .
Mode of Action
Sterols, including isothis compound, are known to participate in transmembrane signal transduction by forming lipid microdomains . They are also precursors of a group of plant hormones, the brassinosteroids, which regulate plant growth and development .
Biochemical Pathways
Sterols, including Isothis compound, are part of the vast family of isoprenoids, a group of structurally related secondary metabolites . The major enzymes of plant sterol biosynthesis are 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), C24sterol methyltransferase, and C22sterol desaturase . These enzymes are responsible for maintaining the optimal balance between sterols . Regulation of the ratios between the different types of sterols and sterols/sphingolipids can be of crucial importance in the responses of plants to stresses .
Result of Action
Sterols, including isothis compound, are known to have a crucial impact on membrane fluidity and transmembrane export and import processes . Some sterols can even act as second messengers or signaling molecules during developmental and cellular signaling processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isothis compound. For instance, the safety and toxicity of this compound from marine algae have been studied both in vitro and in vivo . .
Safety and Hazards
Fucosterol is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child . This compound exhibited low toxicity in animal cell lines, human cell lines, and animals .
将来の方向性
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELKOCHBMDKEJ-WGMIZEQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904509 | |
| Record name | Isofucosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isofucosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
481-14-1, 18472-36-1 | |
| Record name | Isofucosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isofucosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta5-Avenosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isofucosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOFUCOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4UL5AI3R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isofucosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is fucosterol and where is it found?
A1: this compound (stigmasta-5,24(28)-dien-3β-ol), also known as (24E)-ethylidenecholesterol, is a sterol predominantly found in marine brown algae. [, , , , ] It can also be found in diatoms and some land plants, like Osmanthus fragrans var. aurantiacus. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is a sterol with a tetracyclic skeleton and a double bond between carbons 5 and 6 in the first ring. Its side chain features an ethylidene group at carbon 24.
Q3: What are the reported biological activities of this compound?
A3: this compound exhibits a wide range of biological activities, including:
- Anti-cancer: Studies have shown this compound possesses antitumor activity against various cancer cell lines, including human cervical cancer (HeLa), [] human colon cancer (HCT-116), [, ] human promyelocytic leukemia (HL-60), [, , , ] and ovarian cancer cells. []
- Anti-diabetic: this compound has shown potential in improving insulin resistance. []
- Antioxidant: It exhibits strong antioxidant activity, protecting against lipid peroxidation. []
- Anti-inflammatory: this compound can attenuate inflammatory responses, potentially through modulation of mitogen-activated protein kinases (MAPKs). [, , ]
- Hepatoprotective: Research suggests it may offer protection against liver injury. [, ]
- Neuroprotective: this compound has demonstrated potential in protecting against cognitive decline and neurodegeneration. [, ]
- Anti-hyperlipidemic: Studies indicate it may help regulate cholesterol levels. [, , ]
- Other Activities: this compound also exhibits antifungal, antihistaminic, anticholinergic, anti-adipogenic, anti-photoaging, anti-osteoporotic, and butyrylcholinesterase inhibitory activities. []
Q4: How does this compound exert its anti-cancer effects?
A4: this compound demonstrates anti-cancer effects through multiple mechanisms, including:
- Inducing apoptosis: It triggers apoptosis in cancer cells, potentially through mitochondrial-mediated pathways and endoplasmic reticulum stress. [, , , , , ]
- Cell cycle arrest: this compound can induce cell cycle arrest at specific checkpoints, inhibiting the proliferation of cancer cells. [, ]
- Inhibiting cell migration: It hinders the migration of cancer cells, potentially limiting their invasiveness and metastasis. [, ]
- Downregulating signaling pathways: this compound can modulate signaling pathways involved in cancer cell growth and survival, such as the phosphoinositide-3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway. []
Q5: Does this compound affect cholesterol metabolism?
A5: Yes, this compound demonstrates cholesterol-lowering effects. It acts as a dual-agonist for liver X receptors (LXRs), key regulators of cholesterol homeostasis. [] This activation stimulates the expression of genes involved in reverse cholesterol transport, such as ABCA1, ABCG1, and ApoE, promoting cholesterol efflux from macrophages. []
Q6: How can the bioavailability of this compound be improved?
A9: One strategy to enhance the bioavailability of this compound is through encapsulation techniques using cyclodextrins. [, ] For example, the formation of an inclusion complex with maltosyl-β-cyclodextrin significantly increased its solubility and dissolution rate, potentially leading to improved absorption. [, ]
Q7: What are the potential applications of this compound?
A7: this compound holds promise for various applications, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




